molecular formula C17H21NO8S B3674717 (E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid

(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B3674717
M. Wt: 399.4 g/mol
InChI Key: GQIBQQLWRFNJJK-ONEGZZNKSA-N
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Description

This compound features a piperidine ring substituted at position 1 with a sulfonyl group linked to a 2,3-dimethoxyphenyl moiety. The phenyl ring further contains a (E)-2-carboxyvinyl group at position 3. The (E)-configuration of the carboxyvinyl group introduces stereoelectronic effects that influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

1-[5-[(E)-2-carboxyethenyl]-2,3-dimethoxyphenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO8S/c1-25-13-9-11(3-4-15(19)20)10-14(16(13)26-2)27(23,24)18-7-5-12(6-8-18)17(21)22/h3-4,9-10,12H,5-8H2,1-2H3,(H,19,20)(H,21,22)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIBQQLWRFNJJK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCC(CC2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC(CC2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the sulfonyl group: This step often involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the carboxyvinyl moiety: This can be accomplished through a Heck reaction, where a vinyl halide reacts with the sulfonylated piperidine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxyvinyl group to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring, sulfonyl group modifications, or piperidine functionalization. Below is a detailed analysis based on evidence from related compounds:

Structural and Functional Group Variations

1-[(4-Chlorophenyl)Sulfonyl]Piperidine-4-Carboxylic Acid
  • Key Differences :
    • Lacks the 2,3-dimethoxy and (E)-carboxyvinyl groups on the phenyl ring.
    • Substitutes chlorine at the para position of the phenyl ring instead of methoxy groups.
  • Absence of the carboxyvinyl group may limit π-π stacking interactions in biological systems.
1-[(4-Chloro-2,5-Dimethoxyphenyl)Sulfonyl]-4-Piperidinecarboxylic Acid
  • Key Differences :
    • Contains a 4-chloro-2,5-dimethoxyphenyl group instead of 5-(2-carboxyvinyl)-2,3-dimethoxyphenyl.
  • Lacks the conjugated (E)-carboxyvinyl system, which may decrease UV/Vis activity or photostability.
Ethyl 1-[(4'-{[3-(Ethoxycarbonyl)Piperidin-1-yl]Sulfonyl}-[1,1'-Biphenyl]-4-yl)Sulfonyl]Piperidine-3-Carboxylate
  • Key Differences :
    • Replaces the carboxylic acid with an ethoxycarbonyl ester.
    • Includes a biphenyl-sulfonyl group instead of a single phenyl ring.
  • The biphenyl system may enhance stacking interactions but increase molecular weight, affecting pharmacokinetics.
1-(2,3-Dihydro-1,4-Benzodioxin-6-ylsulfonyl)-4-Phenylpiperidine-4-Carboxylic Acid
  • Key Differences :
    • Substitutes the phenyl ring with a 2,3-dihydro-1,4-benzodioxin system.
    • Includes a phenyl group at position 4 of the piperidine ring.
  • Impact :
    • The benzodioxin group introduces oxygen atoms that could enhance water solubility but reduce metabolic stability .
    • The phenyl group at position 4 adds steric bulk, possibly hindering interactions with flat binding pockets.

Data Table: Structural and Property Comparison

Compound Name Key Substituents Functional Groups Solubility (Predicted) Biological Activity Notes
Target Compound 5-(E-2-carboxyvinyl), 2,3-dimethoxyphenyl Carboxylic acid, sulfonyl Moderate (polar) High H-bond potential
1-[(4-Chlorophenyl)Sulfonyl]Piperidine-4-Carboxylic Acid 4-Chlorophenyl Carboxylic acid, sulfonyl Low (lipophilic) Electron-withdrawing effects
1-[(4-Chloro-2,5-Dimethoxyphenyl)Sulfonyl]-4-Piperidinecarboxylic Acid 4-Chloro-2,5-dimethoxyphenyl Carboxylic acid, sulfonyl Moderate Enhanced steric effects
Ethyl 1-[(4'-{[3-(Ethoxycarbonyl)Piperidin-1-yl]Sulfonyl}-[1,1'-Biphenyl]-4-yl)Sulfonyl]Piperidine-3-Carboxylate Biphenyl, ethoxycarbonyl Ester, sulfonyl Low (lipophilic) Increased BBB penetration
1-(2,3-Dihydro-1,4-Benzodioxin-6-ylsulfonyl)-4-Phenylpiperidine-4-Carboxylic Acid Benzodioxin, 4-phenylpiperidine Carboxylic acid, sulfonyl High (polar) Potential solubility trade-offs

Research Findings and Implications

  • Electronic Effects : The target compound’s 2,3-dimethoxy groups donate electrons, stabilizing the sulfonyl group’s electrophilic sulfur. This contrasts with chlorine-substituted analogs, which decrease electron density .
  • Stereochemistry: The (E)-carboxyvinyl group creates a planar structure that may enhance binding to flat enzymatic pockets (e.g., kinases or proteases) compared to non-vinyl analogs .
  • Biological Interactions : Carboxylic acid-containing derivatives generally show higher protein-binding affinities than ester or amide variants, as seen in comparisons with ethyl carboxylate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid
Reactant of Route 2
(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid

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